Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate
Description
Chemical Structure and Properties Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate (CAS: 121980-44-7) is a chiral ester featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position and a terminal double bond at the 5-position of a hexanoate backbone. Its molecular formula is C₁₃H₂₆O₃Si, with a molecular weight of 258.433 g/mol . The TBS group acts as a sterically hindered protecting group for alcohols, enhancing stability against acidic or basic conditions during organic synthesis.
Synthesis and Applications
High-yield synthetic routes involve silylation of the corresponding alcohol using tert-butyldimethylsilyl chloride (TBSCl) under mild conditions, often in the presence of imidazole or triethylamine . This compound is widely utilized in enantioselective syntheses, particularly in the preparation of statin intermediates and β-lactam antibiotics, where stereochemical control is critical .
Properties
Molecular Formula |
C13H26O3Si |
|---|---|
Molecular Weight |
258.43 g/mol |
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3 |
InChI Key |
HLAIGQGXQXPMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate typically involves the protection of the hydroxyl group of hexenoic acid derivatives. One common method is the reaction of hexenoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride. The reaction proceeds at room temperature and yields the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Allenylsilane Derivatives
Example Compounds :
- Methyl 3-(trimethylsilyl)penta-3,4-dienoate
- Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate
Key Differences :
Analysis :
The TBS group in the target compound provides superior steric protection compared to smaller trimethylsilyl (TMS) groups in allenylsilanes, making it less prone to premature deprotection. However, allenylsilanes exhibit enhanced reactivity in [2+2] cycloadditions due to their conjugated π-systems .
TBS-Protected Heterocycles and Nucleosides
Example Compounds :
- tert-Butyl 3-{[((5R)-3-{4-cyano-phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate ()
- 3-(((...)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)phosphino)propanenitrile ()
Key Differences :
Analysis: While the target compound serves primarily as a synthetic intermediate, TBS-protected heterocycles often exhibit biological activity.
Phosphanylidene-Modified Derivatives
Example Compound :
- Methyl (3R)-3-[tert-Butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoate ()
Key Differences :
Analysis :
The phosphanylidene group introduces Wittig-like reactivity, enabling the formation of conjugated dienes or ketones. This expands utility in constructing complex pharmacophores, unlike the parent compound’s role as a protecting group .
Analytical Data Comparison
Elemental Analysis and Spectral Data :
| Compound | C (%) | H (%) | N (%) | Si (%) | IR Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| Methyl 3-[TBS]oxyhex-5-enoate | 59.78 | 7.69 | - | 4.66 | 1257, 1148, 836 |
| TBS-protected alaninate () | 59.72 | 7.72 | 9.30 | 4.58 | 1163, 1047, 776 |
Insights : Both compounds share similar carbon and hydrogen content due to the TBS group, but nitrogen-containing derivatives (e.g., ) exhibit distinct IR peaks (e.g., 1047 cm⁻¹ for C-N stretches) .
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